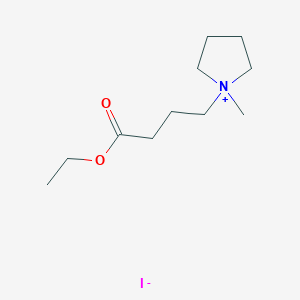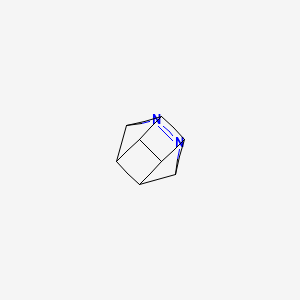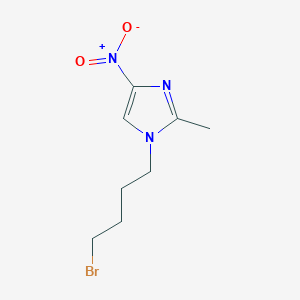
Oxirane, (2,6-dimethyl-5-heptenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxirane, (2,6-dimethyl-5-heptenyl)-: is an organic compound with the molecular formula C11H20O. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Oxirane, (2,6-dimethyl-5-heptenyl)- can undergo oxidation reactions to form diols. This is typically achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Diols: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Oxirane, (2,6-dimethyl-5-heptenyl)- is used as an intermediate in the synthesis of complex organic molecules due to its high reactivity.
Biology:
Biocompatibility Studies: The compound is studied for its biocompatibility in applications involving direct contact with consumers, such as in cosmetics and personal care products.
Medicine:
Drug Development: Epoxides are explored for their potential use in drug development due to their ability to form covalent bonds with biological targets.
Industry:
Polymer Production: Epoxides are used in the production of polymers and resins, which have applications in coatings, adhesives, and composites.
Mécanisme D'action
Epoxide Ring Opening: The primary mechanism by which Oxirane, (2,6-dimethyl-5-heptenyl)- exerts its effects is through the opening of the epoxide ring. This can occur via nucleophilic attack, leading to the formation of various products depending on the nucleophile used.
Molecular Targets and Pathways: The compound can interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to covalent modifications that can alter their function.
Comparaison Avec Des Composés Similaires
Ethylene Oxide: A simpler epoxide with a similar three-membered ring structure but without the 2,6-dimethyl-5-heptenyl side chain.
Propylene Oxide: Another simple epoxide with a three-membered ring structure and a methyl group attached to the ring.
Uniqueness:
Side Chain: The presence of the 2,6-dimethyl-5-heptenyl side chain in Oxirane, (2,6-dimethyl-5-heptenyl)- makes it unique compared to simpler epoxides like ethylene oxide and propylene oxide. This side chain can influence the compound’s reactivity and its interactions with other molecules.
Propriétés
Numéro CAS |
15358-94-8 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-(2,6-dimethylhept-5-enyl)oxirane |
InChI |
InChI=1S/C11H20O/c1-9(2)5-4-6-10(3)7-11-8-12-11/h5,10-11H,4,6-8H2,1-3H3 |
Clé InChI |
BXHTXFZIEPAUHF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)
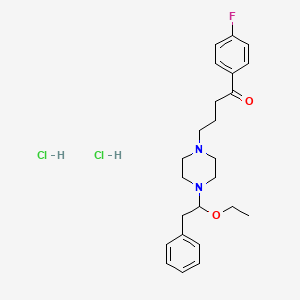
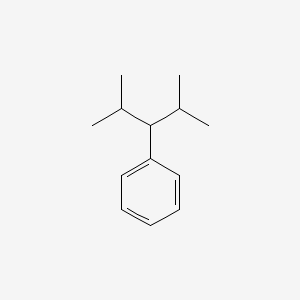
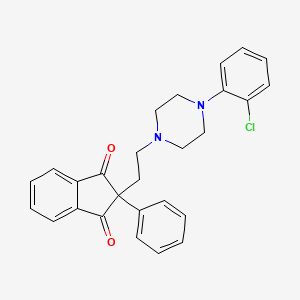
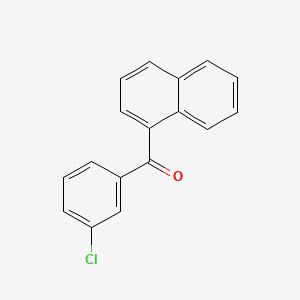
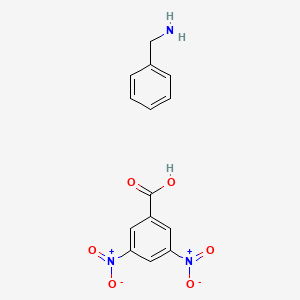

![N-[(1H-Benzimidazol-1-yl)methyl]-4-nitrobenzamide](/img/structure/B14699475.png)
